Cefadroxil Impurity C is a byproduct associated with the antibiotic cefadroxil, which belongs to the class of first-generation cephalosporins. Cefadroxil is commonly used to treat various bacterial infections, including those affecting the skin, urinary tract, and respiratory system. The identification and analysis of impurities like Cefadroxil Impurity C are essential for ensuring the safety, efficacy, and quality of pharmaceutical formulations containing cefadroxil .
The synthesis of Cefadroxil Impurity C typically involves complex chemical reactions. A common method includes the reaction of cefadroxil with specific reagents in controlled environments. For example, solvents such as methanol and buffers like phosphate buffer are often employed during synthesis. High-Performance Liquid Chromatography (HPLC) is frequently used to monitor the reaction progress and purity levels .
The industrial production of Cefadroxil Impurity C adheres to stringent guidelines to ensure high purity and consistency. This process generally involves several steps, including crystallization, filtration, and drying. Analytical techniques such as HPLC are utilized to accurately isolate and quantify the impurity .
Cefadroxil Impurity C has a molecular formula of and a molecular weight of approximately 363.388 g/mol. Its structure can be represented using various chemical notations:
CC1CSC(N=C1C(=O)O)C2NC(=O)C(NC2=O)c3ccc(O)cc3InChI=1S/C16H17N3O5S/c1-7-6-25-15(19-10(7)16(23)24)12-14(22)17-11(13(21)18-12)8-2-4-9(20)5-3-8/h2-5,7,11-12,15,20H,6H2,1H3,(H,17,22)(H,18,21)(H,23,24)The accurate mass of Cefadroxil Impurity C is 363.089 g/mol. This precise characterization is vital for analytical purposes in both research and quality control settings .
Cefadroxil Impurity C can undergo several types of chemical reactions:
Understanding these reactions is critical for predicting the behavior of Cefadroxil Impurity C under various conditions and its potential interactions with other compounds in pharmaceutical formulations.
While the specific mechanism of action for Cefadroxil Impurity C is less studied than that of cefadroxil itself, it is believed to interact with similar molecular targets. Specifically, it may bind to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death .
Cefadroxil Impurity C is a solid compound at room temperature with characteristics typical of organic compounds derived from cephalosporins.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures. Its solubility profile in various solvents can impact its behavior in pharmaceutical applications.
Relevant data includes:
Cefadroxil Impurity C has several significant applications in scientific research:
Cephalosporins exhibit inherent molecular instability due to their β-lactam ring, which undergoes hydrolysis under acidic/basic conditions, thermal stress, or in the presence of reactive excipients. Cefadroxil Impurity C exemplifies a non-hydrolytic degradation pathway distinct from classical β-lactam cleavage. Unlike hydrolysis products observed in bulk drug substances, this impurity forms specifically in formulated products through interactions between cefadroxil's primary amino group and reducing sugars (particularly glucose) in suspension vehicles [2]. The formation kinetics accelerate in reconstituted suspensions during storage, with levels crossing identification thresholds (0.1%) within 14 days under ambient conditions. This highlights the critical need for excipient compatibility studies during formulation development to predict such interactions [2] [3].
The International Council for Harmonisation (ICH) Q3B(R2) mandates identification and characterization of degradation impurities exceeding identification thresholds (0.10% or 1.0 mg/day intake, whichever is lower) for APIs with daily doses ≤2g [2]. Cefadroxil Impurity C consistently appears at 0.10–0.15% in stability batches of oral suspensions, necessitating structural elucidation and toxicological evaluation as per regulatory requirements. Its status as a qualified impurity depends on whether it exceeds the qualification threshold (0.15%) during shelf-life studies [2] [7]. Regulatory submissions must include validated analytical methods for its detection, proposed control strategies, and batch analysis data demonstrating consistent control below acceptable limits [3].
Table 1: ICH Thresholds for Cefadroxil Impurities
| Parameter | Threshold | Cefadroxil Impurity C Status |
|---|---|---|
| Reporting Threshold | 0.05% | Consistently Exceeded |
| Identification Threshold | 0.10% or 1.0 mg/day | Triggered in Stability Batches |
| Qualification Threshold | 0.15% or 1.0 mg/day | Marginally Approached |
The discovery of Impurity C resolved a long-standing analytical challenge in cefadroxil suspensions. Initial HPLC analyses detected an unknown peak at relative retention time (RRT) 1.29 (absolute RT 5.13 min) during stability monitoring, which conventional hydrolysis or oxidation pathways could not explain [2]. Prior literature documented 17 known cefadroxil impurities (e.g., Δ²-isomers, sulfoxides, hydrolysis products), but none matched this chromatographic behavior [2] [6]. Researchers at Lupin Limited systematically isolated this impurity using preparative HPLC and employed two-dimensional NMR and high-resolution mass spectrometry to identify it as a glucose adduct – the first reported Maillard reaction product in cephalosporin suspensions [2] [3]. This discovery underscored the critical impact of formulation composition on impurity profiles, shifting industry focus toward excipient compatibility in stability protocols [2].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: